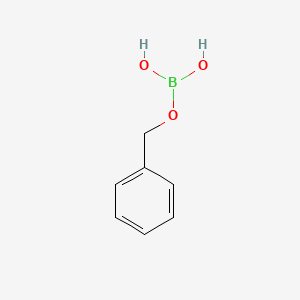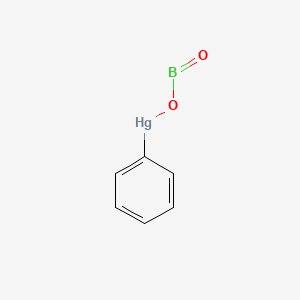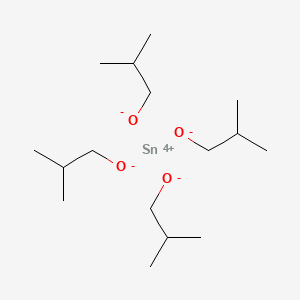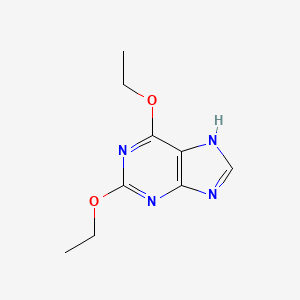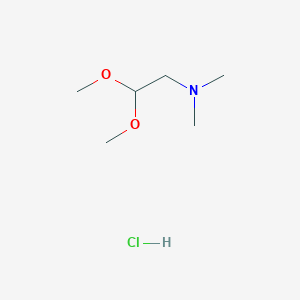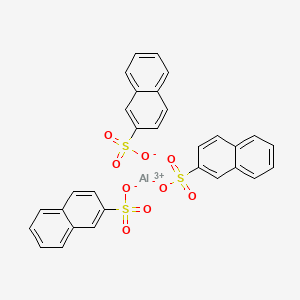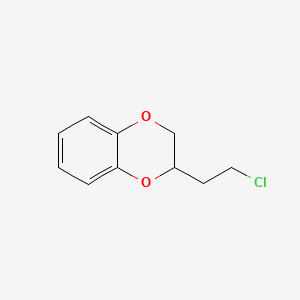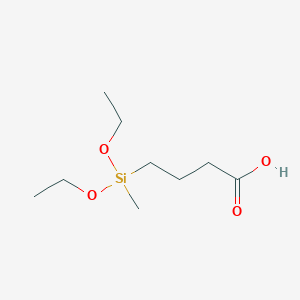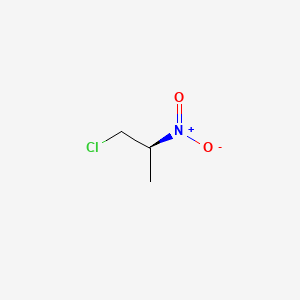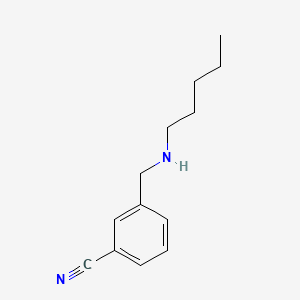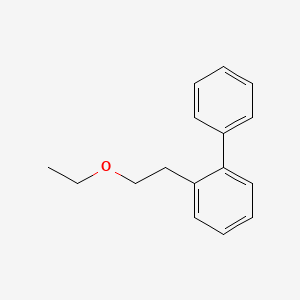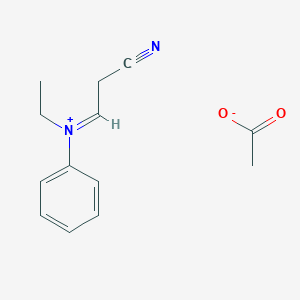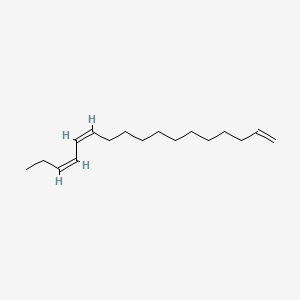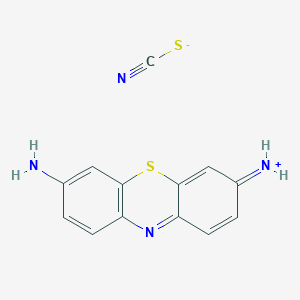
3,7-Diaminophenothiazin-5-ium thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Diaminophenothiazin-5-ium thiocyanate is a chemical compound with the molecular formula C13H10N4S2. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in dyes, pharmaceuticals, and photodynamic therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diaminophenothiazin-5-ium thiocyanate typically involves the reaction of phenothiazine derivatives with thiocyanate ions. One common method involves the stepwise reaction of secondary amines with phenothiazine-5-tetraiodide hydrate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
3,7-Diaminophenothiazin-5-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: Reduction reactions can convert it back to its original state or to other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenothiazine derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
科学的研究の応用
3,7-Diaminophenothiazin-5-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a dye and a redox indicator in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in staining and imaging applications.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
作用機序
The mechanism of action of 3,7-diaminophenothiazin-5-ium thiocyanate involves its interaction with molecular targets through its electronic structure. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that selectively kill cancer cells .
類似化合物との比較
Similar Compounds
Methylene Blue: Another phenothiazine derivative used in photodynamic therapy and as a dye.
Thionine: Similar in structure and used in similar applications, but with different electronic properties.
Azure A: A related compound used in biological staining and imaging.
Uniqueness
3,7-Diaminophenothiazin-5-ium thiocyanate is unique due to its specific electronic structure, which allows for efficient photoexcitation and ROS generation. This makes it particularly effective in applications like photodynamic therapy, where precise targeting and activation are crucial .
特性
CAS番号 |
85168-99-6 |
|---|---|
分子式 |
C13H10N4S2 |
分子量 |
286.4 g/mol |
IUPAC名 |
(7-aminophenothiazin-3-ylidene)azanium;thiocyanate |
InChI |
InChI=1S/C12H9N3S.CHNS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1-3/h1-6,13H,14H2;3H |
InChIキー |
MRJXHDKSDUHJGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


